molecular formula C17H22O4 B12754629 3-O-Acetylilludin M CAS No. 28413-94-7

3-O-Acetylilludin M

Cat. No.: B12754629
CAS No.: 28413-94-7
M. Wt: 290.4 g/mol
InChI Key: CMQPZGFCPCQMER-ZBFHGGJFSA-N
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Description

3-O-Acetylilludin M is a derivative of illudin M, a sesquiterpene compound isolated from the Jack-o’-lantern mushroom, Omphalotus olearius. This compound is known for its potent cytotoxic properties, making it a subject of interest in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-O-Acetylilludin M typically involves the acetylation of illudin M. Illudin M can be obtained through the fermentation of Omphalotus olearius. The acetylation process involves reacting illudin M with acetic anhydride in the presence of a base such as pyridine .

Industrial Production Methods

For industrial production, the fermentation process of Omphalotus olearius is optimized to increase the yield of illudin M. This involves cultivating the fungus in a liquid-culture medium, followed by extraction and isolation of illudin M. The acetylation step is then carried out on a larger scale using similar reaction conditions as in the laboratory synthesis .

Chemical Reactions Analysis

Types of Reactions

3-O-Acetylilludin M undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-O-Acetylilludin M has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various derivatives with potential biological activities.

    Biology: Studied for its interactions with cellular proteins and DNA.

    Medicine: Investigated for its anticancer properties, particularly in targeting tumor cells.

    Industry: Potential use in the development of new pharmaceuticals

Mechanism of Action

3-O-Acetylilludin M exerts its effects primarily through DNA alkylation. The compound undergoes a pre-activating reduction by NADPH-dependent oxidoreductases or glutathione, leading to the opening of the spirocyclopropane ring. This reactive intermediate can then alkylate DNA, RNA, and proteins, inducing apoptotic cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-O-Acetylilludin M is unique due to its acetyl group, which can influence its reactivity and biological activity. This modification can potentially enhance its selectivity and reduce its toxicity compared to its parent compound .

Properties

CAS No.

28413-94-7

Molecular Formula

C17H22O4

Molecular Weight

290.4 g/mol

IUPAC Name

[(1S,5R)-5-hydroxy-2,2,5,7-tetramethyl-4-oxospiro[1H-indene-6,1'-cyclopropane]-1-yl] acetate

InChI

InChI=1S/C17H22O4/c1-9-12-11(8-15(3,4)14(12)21-10(2)18)13(19)16(5,20)17(9)6-7-17/h8,14,20H,6-7H2,1-5H3/t14-,16+/m1/s1

InChI Key

CMQPZGFCPCQMER-ZBFHGGJFSA-N

Isomeric SMILES

CC1=C2[C@H](C(C=C2C(=O)[C@](C13CC3)(C)O)(C)C)OC(=O)C

Canonical SMILES

CC1=C2C(C(C=C2C(=O)C(C13CC3)(C)O)(C)C)OC(=O)C

Origin of Product

United States

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